molecular formula C17H27NO4S B6751016 Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate

Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate

Cat. No.: B6751016
M. Wt: 341.5 g/mol
InChI Key: HGRHULXZCIGNNT-UHFFFAOYSA-N
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Description

Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a pentanoate ester, and an aniline derivative with a methylsulfonylmethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate typically involves a multi-step process. One common method starts with the preparation of the aniline derivative, which is then reacted with a pentanoic acid derivative to form the ester. The key steps include:

    Nitration and Reduction: Nitration of a suitable aromatic compound followed by reduction to obtain the aniline derivative.

    Sulfonylation: Introduction of the methylsulfonylmethyl group via sulfonylation reactions.

    Esterification: Reaction of the aniline derivative with tert-butyl pentanoate under acidic or basic conditions to form the final ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The methylsulfonylmethyl group, in particular, can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-[2-(methylsulfonylmethyl)phenyl]pentanoate
  • Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]hexanoate
  • Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]butanoate

Uniqueness

Tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The methylsulfonylmethyl group enhances its solubility and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 5-[2-(methylsulfonylmethyl)anilino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-17(2,3)22-16(19)11-7-8-12-18-15-10-6-5-9-14(15)13-23(4,20)21/h5-6,9-10,18H,7-8,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRHULXZCIGNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCNC1=CC=CC=C1CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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